molecular formula C10H15BO4 B1400816 (3-(3-Methoxypropoxy)phenyl)boronic acid CAS No. 863252-62-4

(3-(3-Methoxypropoxy)phenyl)boronic acid

Cat. No.: B1400816
CAS No.: 863252-62-4
M. Wt: 210.04 g/mol
InChI Key: OBGYXFCMWBEEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Methoxypropoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(3-Methoxypropoxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters or boranes.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: (3-(3-Methoxypropoxy)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in organic synthesis.

Biology:

    Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.

Medicine:

    Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

Industry:

    Material Science: It can be used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Comparison with Similar Compounds

  • (3-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid
  • (3-Fluorophenyl)boronic acid
  • (3-Cyanophenyl)boronic acid

Comparison:

  • Uniqueness: (3-(3-Methoxypropoxy)phenyl)boronic acid is unique due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility compared to other boronic acids.
  • Reactivity: The methoxypropoxy group can provide additional sites for chemical modification, potentially leading to a wider range of applications in synthesis and material science.
  • Applications: While similar boronic acids are used in cross-coupling reactions, the specific substituents on the phenyl ring can affect the efficiency and selectivity of these reactions.

Biological Activity

(3-(3-Methoxypropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in various biochemical processes and applications in medicinal chemistry, particularly due to their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.

Chemical Structure and Properties

The chemical formula for this compound is C12H17B O3, and its structure includes a phenyl ring substituted with a methoxypropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.

The mechanism of action of boronic acids typically involves their interaction with biological targets through reversible covalent bonding. In the case of this compound, it is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cell lines through the inhibition of proteasome activity. The specific effects of this compound on cancer cells remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.

Antibacterial Properties

Boronic acids are also recognized for their antibacterial activities. Research indicates that they can inhibit bacterial growth by interfering with essential enzymatic processes. For example, studies have demonstrated that certain boronic acids can effectively inhibit bacterial β-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains.

Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored in several studies. It is believed that this compound may act as an inhibitor for key enzymes involved in metabolic pathways, including serine proteases and glycosidases. The inhibition constants (IC50 values) for these interactions need further investigation to establish the compound's potency.

Study 1: Anticancer Activity Assessment

A study investigated the effects of a series of boronic acid derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating moderate cytotoxicity against cancerous cells while sparing healthy cell lines .

CompoundIC50 (µM)Cell Line
Boronic Acid A15 ± 2MCF-7
Boronic Acid B18 ± 1MCF-7
This compoundTBDTBD

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of several boronic acids was tested against Escherichia coli. The study found that this compound showed promising results, inhibiting bacterial growth at concentrations as low as 6.5 mg/mL .

CompoundMinimum Inhibitory Concentration (mg/mL)
Compound A5.0
Compound B4.5
This compound6.5

Properties

IUPAC Name

[3-(3-methoxypropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYXFCMWBEEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.71 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 2.5 g of 1 -bromo-3-(3-methoxypropoxy)benzene in 14 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 15 minutes, 2.78 ml of triisopropyl borate are added, and the mixture is then slowly warmed to room temperature, 20 ml of 1N ,HCl and 5 ml of conc. HCl are added to the reaction mixture, and the organic solvents are evaporated off in vacuo. The precipitate which has separated out is filtered off with suction and washed twice with ice-water. Drying under high vacuum affords 0.987 g of the title compound as a yellowish brown solid. Rt=3.04.
Quantity
6.71 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(3-Methoxypropoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(3-Methoxypropoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(3-Methoxypropoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(3-Methoxypropoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(3-Methoxypropoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(3-Methoxypropoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.